molecular formula C11H10F3NO B11986456 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Cat. No.: B11986456
M. Wt: 229.20 g/mol
InChI Key: GVUZWDIAOFAGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol typically involves the reaction of 5-methyl-1H-indole with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran or dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling trifluoroacetaldehyde and other reagents .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

InChI

InChI=1S/C11H10F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,10,15-16H,1H3

InChI Key

GVUZWDIAOFAGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)O

Origin of Product

United States

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